molecular formula C2H8N2O4S2 B1294348 2-Methyl-2-thiopseudourea sulfate CAS No. 2260-00-6

2-Methyl-2-thiopseudourea sulfate

Cat. No.: B1294348
CAS No.: 2260-00-6
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-thiopseudourea sulfate is an organic sulfur compound with the molecular formula C₂H₆N₂S₂·H₂SO₄. It is a white crystalline solid that is soluble in water but insoluble in organic solvents. This compound is known for its strong oxidative properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-thiopseudourea sulfate typically involves the reaction of isothiourea with a methylating agent such as methyl sulfate. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or filtration methods .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-thiopseudourea sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2-Methyl-2-thiopseudourea sulfate involves the inhibition of inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition is crucial in regulating nitric oxide levels in biological systems, which can have significant implications in inflammatory and cardiovascular diseases .

Comparison with Similar Compounds

  • S-Methylisothiourea hemisulfate
  • S-Methylthiouronium sulfate
  • Methylcarbamimidothioate sulfate

Comparison: 2-Methyl-2-thiopseudourea sulfate is unique due to its strong oxidative properties and its specific inhibitory action on iNOS. Compared to similar compounds, it is more potent and selective in its biological activity, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

14527-26-5, 2986-19-8 (Parent)
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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DSSTOX Substance ID

DTXSID50932549
Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Molecular Weight

188.23 g/mol
Source PubChem
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CAS No.

867-44-7, 2260-00-6, 14527-26-5
Record name S-Methylisothiourea hemisulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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Record name 14527-26-5
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Record name 2-Methyl-2-thiopseudourea sulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Record name Bis(S-methylthiouronium) sulphate
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Record name 2-methylisothiouronium hydrogen sulphate
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Synthesis routes and methods

Procedure details

U.S. Pat. No. 3,010,968 describes a process for making the 2-benzimidazolecarbamic.acid esters of formula (I) by reacting thiourea with dimethyl sulfate to produce 2-methylthiopseudourea sulfate. This reaction product is then reacted with an alkyl chloroformate and a base to produce an acylated 2-methylthiopseudourea, which is then reacted further with an o-phenylenediamine in the presence of a protonic acid to produce the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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